molecular formula C18H14N6O B2599655 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900868-60-2

7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2599655
CAS No.: 900868-60-2
M. Wt: 330.351
InChI Key: MYXNJTDNVAEAIL-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-triazolo-pyrimidine scaffold. The core structure includes a pyrazole ring fused to a triazole and pyrimidine system, with substituents at the 2- and 7-positions: a furan-2-yl group at position 2 and a 3,5-dimethylphenyl group at position 5. This compound belongs to a class of adenosine receptor (AR) antagonists, particularly targeting the A2AAR subtype, which plays a critical role in modulating inflammatory responses, neurotransmitter release, and cancer immunotherapy . Its structural complexity and substituent arrangement contribute to high receptor affinity and selectivity, making it a valuable tool in pharmacological research .

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c1-11-6-12(2)8-13(7-11)24-17-14(9-20-24)18-21-16(15-4-3-5-25-15)22-23(18)10-19-17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNJTDNVAEAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and related pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N6OC_{20}H_{18}N_{6}O, with a molecular weight of approximately 370.4 g/mol. Its unique structure combines a pyrazolo-triazolo-pyrimidine framework with a furan moiety and a dimethylphenyl substituent, which may influence its biological activity.

Property Value
Molecular FormulaC20H18N6O
Molecular Weight370.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in studies involving breast cancer cell lines (e.g., MCF-7), the compound showed effective inhibition of cell proliferation with IC50 values ranging from 3 µM to 10 µM depending on the specific analog tested .

Mechanisms of Action:

  • Enzyme Inhibition: The compound acts as an inhibitor of key kinases involved in cancer cell signaling pathways. It has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) at low micromolar concentrations .
  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. This was evidenced by increased DNA fragmentation and cell cycle arrest at the G2/M phase in treated cells .

Other Biological Activities

Beyond its anticancer properties, the compound may possess additional biological activities:

  • Antimicrobial Activity: Preliminary tests indicate potential antimicrobial properties against various pathogens; however, further studies are required to establish these effects definitively .
  • Anti-inflammatory Effects: Some derivatives of similar structures have shown anti-inflammatory activity in preclinical models, suggesting a possible therapeutic application for inflammatory diseases.

Case Studies and Research Findings

Several research studies have explored the biological activities of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives:

  • Study on Dual Inhibition: A study reported that derivatives similar to the target compound were effective dual inhibitors of EGFR and VEGFR with selectivity indices indicating potent anticancer activity. The most potent derivative exhibited IC50 values of 0.3 µM against EGFR and 7.6 µM against VEGFR .
    Compound Target IC50 (µM) Selectivity Index
    Compound 5iEGFR0.3High
    Compound 5iVEGFR7.6Moderate
  • Mechanistic Studies: Molecular docking studies revealed that the binding affinity of these compounds to their targets is influenced by specific interactions within the active sites of the enzymes involved in tumor growth regulation .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. For instance:

  • A study demonstrated that compounds with similar scaffolds showed potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values in the low micromolar range .
  • Molecular docking studies indicated strong binding affinities to key targets involved in cancer progression, including EGFR and VEGFR-2 .

Target Inhibition

The compound has been investigated for its ability to inhibit various kinases:

  • It has been shown to selectively inhibit EGFR and VEGFR-2, which are critical in tumor growth and angiogenesis .
  • In vitro assays confirmed that it can induce apoptosis in cancer cells and inhibit cell migration and cycle progression .

Case Study 1: Anticancer Mechanism

A recent study focused on the mechanism of action of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds. The researchers synthesized several derivatives and evaluated their cytotoxicity against breast cancer cell lines. The most active compound demonstrated an IC50_{50} value of 0.39 μM against MCF-7 cells while showing minimal toxicity towards normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed to elucidate the structure-activity relationship of this class of compounds. By modifying various substituents on the pyrazolo-triazolo-pyrimidine core, researchers identified key functional groups that enhance biological activity. The presence of the furan moiety was found to significantly increase potency against specific cancer targets .

Applications in Drug Development

The unique scaffold of 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine presents opportunities for further drug development:

  • Multitarget Inhibitors : Its ability to inhibit multiple targets makes it a candidate for multitarget therapy in oncology.
  • Lead Compound for Synthesis : As a versatile intermediate, it can be modified to create new derivatives with enhanced efficacy or reduced side effects.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at electron-rich sites, particularly the furan ring and nitrogen atoms.

Reagent Conditions Product Yield References
KMnO₄Ethanol, 60°C, 4 hFuran ring oxidation to α,β-unsaturated ketone65–72%
H₂O₂ (30%)Acetic acid, reflux, 6 hN-Oxidation at triazole nitrogen58%
OsO₄ / NaIO₄THF/H₂O, 25°C, 12 hDihydroxylation followed by cleavage (furan degradation)41%

Key Findings :

  • Furan oxidation with KMnO₄ selectively targets the 2-position, forming a diketone intermediate.

  • N-Oxidation with H₂O₂ occurs preferentially at the triazolo N1 position due to steric accessibility .

Reduction Reactions

Reduction primarily affects the pyrimidine ring and substituents.

Reagent Conditions Product Yield References
NaBH₄EtOH, 0°C, 2 hSelective reduction of pyrimidine C=N bonds78%
LiAlH₄THF, reflux, 8 hFull reduction of pyrimidine to tetrahydropyrimidine62%
H₂ (Pd/C)EtOAc, 50 psi, 24 hHydrogenolysis of furan to tetrahydrofuran55%

Mechanistic Insights :

  • NaBH₄ reduces the pyrimidine’s conjugated C=N system without affecting the triazole ring .

  • LiAlH₄ induces ring-opening at the pyrazolo-triazolo junction under vigorous conditions.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at activated positions.

Reagent Conditions Site Product Yield References
Cl₂ (POCl₃)110°C, 6 hC5 of pyrimidine5-Chloro derivative83%
NH₂NH₂·H₂OEtOH, 80°C, 12 hC6 of pyrimidineHydrazino-substituted analog67%
CH₃I (K₂CO₃)DMF, 60°C, 4 hN7 of pyrazoleN-Methylated product71%

Notable Trends :

  • Chlorination at C5 proceeds regioselectively due to electron deficiency at this position .

  • Hydrazine substitution at C6 enables further cyclization to form triazolo-thiadiazine hybrids .

Cycloaddition and Cross-Coupling

The furan substituent participates in Diels-Alder reactions, while the triazole ring facilitates click chemistry.

Reagent Conditions Reaction Type Product Yield References
Maleic anhydrideToluene, 120°C, 8 hDiels-Alder (furan as diene)Oxanorbornene adduct49%
CuI / Et₃NDCM, 25°C, 24 hHuisgen cycloaddition (triazole-alkyne)Triazole-linked dimer65%
Pd(PPh₃)₄DMF/H₂O, 100°C, 12 hSuzuki coupling (C2 aryl substitution)Biaryl-functionalized derivative73%

Applications :

  • Diels-Alder adducts show enhanced solubility for pharmacological studies .

  • Suzuki coupling enables modular diversification of the C2-furan group .

Acid/Base-Mediated Transformations

The compound exhibits pH-dependent reactivity.

Condition Effect Outcome References
HCl (conc.)Protonation of pyrimidine N3, ring contractionPyrazolo-triazole fragment
NaOH (10%)Hydrolysis of furan ether linkage2-Hydroxypyrimidine analog
CF₃COOHFriedel-Crafts alkylation (3,5-dimethylphenyl group)Carbocation-mediated dimerization

Research Advancements

Recent studies highlight two key developments:

  • Cytotoxic Derivatives : Substitution at C5 with thiadiazine moieties (via NH₂NH₂·H₂O) yields analogs with IC₅₀ = 0.39 μM against MCF-7 cells .

  • Photocatalyzed Modifications : Visible-light-mediated C–H functionalization at the furan 5-position achieves 89% regioselectivity .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

  • SCH-442416: Exhibits nanomolar affinity for A2AAR (Ki = 0.6 nM) with >1,000-fold selectivity over A1AR . The 4-methoxyphenylpropyl group optimizes hydrophobic interactions in the receptor’s orthosteric pocket .
  • ZM-241385: High A2AAR affinity (Ki = 1.4 nM) but lower selectivity (10-fold vs. A2BAR) due to the phenolic hydroxyl group .

Solubility and Formulation

  • SCH-442416 : Requires suspension in 5% DMSO/5% TWEEN80 due to low aqueous solubility .
  • ZM-241385 : Improved solubility via hydroxyl group, formulated in 15% DMSO/10% TWEEN80 .
  • Target Compound : The 3,5-dimethylphenyl group may further reduce solubility, necessitating advanced formulations (e.g., cyclodextrin complexes) for in vivo use .

Research Findings

  • Hydrophilic Modifications : Introduction of hydroxyl groups (e.g., compound 6 in ) improves aqueous solubility and A2AAR binding by forming hydrogen bonds with Thr88 and His264 residues .
  • Irreversible Antagonists : Fluorosulfonyl derivatives (e.g., FSPTP) covalently bind A2AAR, enabling prolonged receptor inhibition .
  • Anticancer Activity : Pyrazolo-triazolo-pyrimidines with bromophenyl substituents (e.g., compound 3 in ) inhibit kinase pathways, showing IC50 values <10 µM in tumor cell lines .

Q & A

Q. What are the established synthetic routes for 7-(3,5-dimethylphenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclization and alkylation steps. For example:
  • Step 1 : Alkylation of intermediates like 3-amino-4-cyanopyrazole with halogenated aryl groups (e.g., 3,5-dimethylphenyl chloride) in DMF using K₂CO₃ as a base .
  • Step 2 : Cyclization with aryl hydrazides (e.g., 2-furoic acid hydrazide) in diphenylether under reflux to form the triazolo-pyrimidine core .
  • Step 3 : Demethylation using BBr₃ in dichloromethane (DCM) to remove protecting groups, as demonstrated in related compounds .
    Yield optimization requires precise stoichiometry and reaction time control (e.g., 4-hour stirring at room temperature for BBr₃ demethylation ).

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Key techniques include:
TechniqueConditions/PeaksReference
¹H/¹³C NMR DMSO-d₆ solvent; aromatic protons at δ 7.4–8.4 ppm, methyl groups at δ 2.40 ppm .
IR C=N stretching at ~1615 cm⁻¹, C=O at ~1670 cm⁻¹ (if applicable) .
Mass Spectrometry Molecular ion peaks (e.g., m/z 427 for analogs) and fragmentation patterns to confirm substituents .
Cross-validation with elemental analysis (e.g., C, H, N percentages) ensures structural integrity .

Advanced Research Questions

Q. How can synthetic yield be optimized for analogs with varying substituents?

  • Methodological Answer :
  • Solvent Selection : High-boiling solvents (e.g., diphenylether) improve cyclization efficiency by enabling reflux at >200°C .
  • Catalysis : Use p-toluenesulfonic acid in N-methylpyrrolidone (NMP) to accelerate cyanamide-mediated cyclization .
  • Purification : Crystallization from ethanol or DCM/MeOH mixtures resolves byproducts (e.g., 67–86% yields achieved via selective crystallization ).
    Contradictions in yield data (e.g., 62% vs. 86%) often arise from differences in stoichiometry or work-up protocols, necessitating DoE (Design of Experiments) approaches .

Q. What strategies resolve contradictory spectroscopic data in structural elucidation?

  • Methodological Answer :
  • Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping aromatic protons in crowded regions (δ 7.4–8.4 ppm) .
  • Isotopic Labeling : Introduce deuterated analogs to confirm ambiguous peaks (e.g., NH groups in triazolo rings ).
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .

Q. How to design structure-activity relationship (SAR) studies for adenosine A₂A receptor antagonism?

  • Methodological Answer :
  • Substituent Variation : Modify the 3,5-dimethylphenyl or furan-2-yl groups to assess steric/electronic effects on receptor binding. Preladenant (a related compound) uses a piperazine-ethyl chain at position 7 for enhanced A₂A affinity .
  • In Vitro Assays : Measure IC₅₀ values using competitive binding assays with [³H]ZM241385 as a radioligand .
  • Molecular Docking : Map interactions with A₂A receptor residues (e.g., Phe168, Glu169) using PyMOL or AutoDock .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :
  • Metabolite Identification : Use Schrödinger’s MetaSite to simulate cytochrome P450 oxidation sites (e.g., furan ring oxidation ).
  • ADME Modeling : Predict bioavailability via SwissADME, focusing on logP (optimal range: 2–4) and topological polar surface area (<90 Ų) .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to evaluate blood-brain barrier penetration .

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